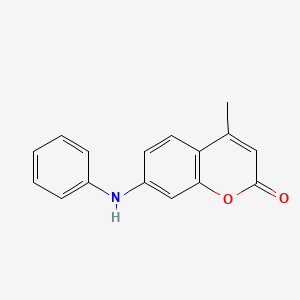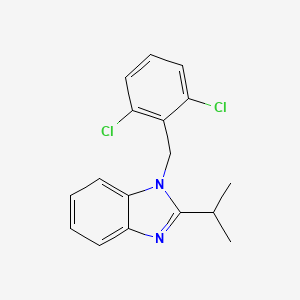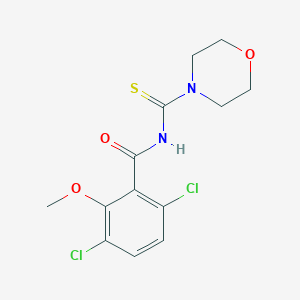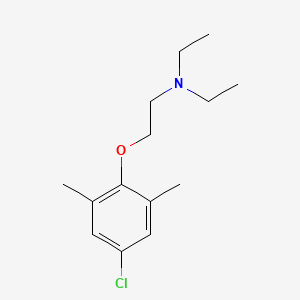
7-anilino-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-anilino-4-methyl-2H-chromen-2-one, also known as AMC, is a fluorescent dye that has been widely used in various scientific research applications. AMC belongs to the family of coumarin dyes, which are known for their excellent photophysical properties, such as high quantum yield, large Stokes shift, and high photostability.
作用机制
The mechanism of action of 7-anilino-4-methyl-2H-chromen-2-one is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon is known as fluorescence. The fluorescence of 7-anilino-4-methyl-2H-chromen-2-one is dependent on the environment, such as pH, temperature, and polarity. The fluorescence of 7-anilino-4-methyl-2H-chromen-2-one can be quenched by various quenchers, such as oxygen, heavy metals, and organic compounds.
Biochemical and Physiological Effects:
7-anilino-4-methyl-2H-chromen-2-one has been shown to have minimal toxicity and low binding affinity to proteins and nucleic acids. However, 7-anilino-4-methyl-2H-chromen-2-one can interact with cellular membranes and affect membrane fluidity and permeability. 7-anilino-4-methyl-2H-chromen-2-one can also induce oxidative stress and DNA damage in cells. Therefore, caution should be taken when using 7-anilino-4-methyl-2H-chromen-2-one in biological experiments.
实验室实验的优点和局限性
7-anilino-4-methyl-2H-chromen-2-one has several advantages for lab experiments, such as high quantum yield, large Stokes shift, and high photostability. 7-anilino-4-methyl-2H-chromen-2-one is also easy to synthesize and modify. However, 7-anilino-4-methyl-2H-chromen-2-one has some limitations, such as its sensitivity to pH and temperature, and its potential to interact with cellular membranes.
未来方向
There are several future directions for the use of 7-anilino-4-methyl-2H-chromen-2-one in scientific research. One direction is the development of novel fluorescent probes based on 7-anilino-4-methyl-2H-chromen-2-one, with improved photophysical properties and specificity. Another direction is the application of 7-anilino-4-methyl-2H-chromen-2-one in live-cell imaging and single-molecule studies. Furthermore, the use of 7-anilino-4-methyl-2H-chromen-2-one in combination with other fluorescent probes and imaging techniques can provide new insights into cellular processes and disease mechanisms.
In conclusion, 7-anilino-4-methyl-2H-chromen-2-one is a fluorescent dye that has been widely used in various scientific research applications. The synthesis method of 7-anilino-4-methyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin and aniline in the presence of a catalyst. 7-anilino-4-methyl-2H-chromen-2-one has several advantages for lab experiments, such as high quantum yield, large Stokes shift, and high photostability. However, caution should be taken when using 7-anilino-4-methyl-2H-chromen-2-one in biological experiments, as it can interact with cellular membranes and induce oxidative stress and DNA damage in cells. The future directions for the use of 7-anilino-4-methyl-2H-chromen-2-one in scientific research include the development of novel fluorescent probes and the application of 7-anilino-4-methyl-2H-chromen-2-one in live-cell imaging and single-molecule studies.
合成方法
The synthesis of 7-anilino-4-methyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin and aniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or acetic acid, at a high temperature. The yield of 7-anilino-4-methyl-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学研究应用
7-anilino-4-methyl-2H-chromen-2-one has been widely used in various scientific research applications, such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). In fluorescence microscopy, 7-anilino-4-methyl-2H-chromen-2-one is used as a fluorescent probe to visualize cellular structures and protein localization. In flow cytometry, 7-anilino-4-methyl-2H-chromen-2-one is used as a cell viability indicator to distinguish live cells from dead cells. In FRET, 7-anilino-4-methyl-2H-chromen-2-one is used as a donor fluorophore to measure the distance between two molecules.
属性
IUPAC Name |
7-anilino-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-16(18)19-15-10-13(7-8-14(11)15)17-12-5-3-2-4-6-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEUHJBCIECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)


![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)



![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)